Cbz-L-Isoleucine dicyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-L-Isoleucine dicyclohexylamine salt, also known as N-Carbobenzoxy-L-isoleucine dicyclohexylammonium salt, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound is characterized by its white crystalline appearance and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cbz-L-Isoleucine dicyclohexylamine salt is synthesized through the reaction of Cbz-L-Isoleucine with dicyclohexylamine. The process typically involves the following steps:
Protection of Isoleucine: The amino group of L-isoleucine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide to form Cbz-L-Isoleucine.
Formation of the Salt: The protected isoleucine (Cbz-L-Isoleucine) is then reacted with dicyclohexylamine to form the dicyclohexylamine salt. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-L-Isoleucine dicyclohexylamine salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding free L-isoleucine.
Substitution: The dicyclohexylamine group can be replaced by other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Major Products Formed
Hydrolysis: The major product is L-isoleucine.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Cbz-L-Isoleucine dicyclohexylamine salt has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used as a protecting group in the synthesis of peptides and proteins.
Pharmaceuticals: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: It serves as a reagent in various biochemical assays and studies involving amino acids and peptides
Wirkmechanismus
The primary function of Cbz-L-Isoleucine dicyclohexylamine salt is to protect the amino group of isoleucine during peptide synthesis. The Cbz group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The dicyclohexylamine salt form enhances the stability and solubility of the compound, facilitating its use in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cbz-L-Leucine dicyclohexylamine salt
- Cbz-L-Valine dicyclohexylamine salt
- Cbz-L-Phenylalanine dicyclohexylamine salt
Uniqueness
Cbz-L-Isoleucine dicyclohexylamine salt is unique due to its specific use in protecting the amino group of isoleucine, which has a distinct side chain compared to other amino acids. This uniqueness makes it particularly valuable in the synthesis of peptides that require isoleucine residues .
Biologische Aktivität
Cbz-L-Isoleucine dicyclohexylamine salt is a derivative of isoleucine, an essential branched-chain amino acid, commonly utilized in peptide synthesis and various biochemical applications. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which enhances its stability and solubility, making it a valuable building block for peptide synthesis. This article explores its biological activity, focusing on its role in protein synthesis, metabolic pathways, and therapeutic potential.
- Molecular Formula : C26H42N2O
- Molecular Weight : 446.63 g/mol
- CAS Number : 26699-00-3
The Cbz group serves as a protecting agent for the amino group of isoleucine, preventing unwanted side reactions during synthesis. The dicyclohexylamine salt form improves the solubility of the compound in organic solvents, facilitating its use in various chemical reactions and biological assays.
Role in Peptide Synthesis
Cbz-L-Isoleucine is primarily used as a protected amino acid in solid-phase peptide synthesis (SPPS). The protecting group allows for selective reactions without interference from the amino or carboxyl groups, which are crucial for peptide bond formation. This selectivity enhances yield and purity in peptide products, making it essential in pharmaceutical development and research.
Metabolic Pathways
Research indicates that isoleucine and its derivatives play significant roles in metabolic processes, particularly in energy production and protein metabolism. Isoleucine is involved in:
- Branched-Chain Amino Acid (BCAA) Metabolism : It contributes to energy production during exercise and has been linked to muscle protein synthesis.
- Anti-inflammatory Properties : D-alloisoleucine, a structural analogue of isoleucine, has demonstrated anti-inflammatory effects, suggesting potential therapeutic applications for Cbz-L-Isoleucine in inflammatory diseases .
Study on Enzyme Interactions
A study investigated the interactions of Cbz-L-Isoleucine with enzymes involved in amino acid metabolism. It was found that this compound could be recognized by specific enzymes, leading to insights into its role in metabolic pathways. The unique stereochemistry of isoleucine allows it to influence enzyme activity and protein folding .
Therapeutic Applications
Research has suggested that Cbz-L-Isoleucine may have potential therapeutic applications due to its anti-inflammatory properties. For instance, studies have indicated that derivatives of isoleucine can modulate immune responses, making them candidates for treating conditions such as autoimmune diseases .
Comparative Analysis of Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Protected Amino Acid | Peptide synthesis, potential anti-inflammatory |
D-Alloisoleucine | Non-polar Amino Acid | Anti-inflammatory properties |
N-Cbz-D-allo-isoleucine | Protected Amino Acid | Enzyme recognition in metabolism |
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26699-00-3 |
Source
|
Record name | N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.